molecular formula C18H15NO4 B1248700 Oriciacridone C

Oriciacridone C

Cat. No.: B1248700
M. Wt: 309.3 g/mol
InChI Key: YCCBQDLGMCWIQU-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oriciacridone C is an acridone alkaloid first isolated from the stem bark of Oriciopsis glaberrima ENGL. (Rutaceae) . It has the molecular formula C₁₈H₁₅NO₄, a melting point of 253–254°C, and exhibits characteristic UV absorptions at 253, 279, 303, and 346 nm, consistent with its 9-acridone backbone . Its structure includes a 4-prenyl (3-methyl-2-butenyl) substituent and hydroxyl groups at positions 1, 3, and 5, as confirmed by HR-EI-MS, NMR, and IR spectroscopy . This compound demonstrates dual bioactivity: α-glucosidase inhibition (IC₅₀ = 56 ± 5.4 mM) and antioxidant activity (IC₅₀ = 60.79 ± 1.23 mM against DPPH radicals) .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(2R)-5,10-dihydroxy-2-prop-1-en-2-yl-2,11-dihydro-1H-furo[2,3-c]acridin-6-one

InChI

InChI=1S/C18H15NO4/c1-8(2)13-6-10-14(23-13)7-12(21)15-17(10)19-16-9(18(15)22)4-3-5-11(16)20/h3-5,7,13,20-21H,1,6H2,2H3,(H,19,22)/t13-/m1/s1

InChI Key

YCCBQDLGMCWIQU-CYBMUJFWSA-N

Isomeric SMILES

CC(=C)[C@H]1CC2=C(O1)C=C(C3=C2NC4=C(C3=O)C=CC=C4O)O

Canonical SMILES

CC(=C)C1CC2=C(O1)C=C(C3=C2NC4=C(C3=O)C=CC=C4O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Oriciacridone C is structurally and functionally compared to related acridone alkaloids isolated from O. glaberrima and other botanical sources. Key compounds include 1,3,5-trihydroxy-4-prenylacridone (compound 5) and Oriciacridone F . Their structural variations influence bioactivity, as summarized below:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Molecular Formula Substituents α-Glucosidase Inhibition (IC₅₀) Antioxidant Activity (IC₅₀ vs. DPPH) Source
This compound C₁₈H₁₅NO₄ 1,3,5-trihydroxy; 4-prenyl 56 ± 5.4 mM 60.79 ± 1.23 mM O. glaberrima
1,3,5-Trihydroxy-4-prenylacridone C₁₈H₁₇NO₄* 1,3,5-trihydroxy; 4-prenyl 17 ± 1.0 mM 118.70 ± 4.24 mM Synthetic/isolated
Oriciacridone F Not specified Undetermined hydroxyl/prenyl pattern 34.05 ± 17 mM 482 ± 1.8 mM O. glaberrima

*Presumed formula based on prenyl (C₅H₈) substitution.

Key Findings:

α-Glucosidase Inhibition :

  • 1,3,5-Trihydroxy-4-prenylacridone (compound 5) is the most potent inhibitor (IC₅₀ = 17 ± 1.0 mM), surpassing this compound (IC₅₀ = 56 mM) . This suggests that additional hydroxyl groups or their spatial arrangement enhance enzyme binding.
  • Oriciacridone F shows moderate activity (IC₅₀ = 34.05 mM), indicating substituent positioning (e.g., fewer hydroxyl groups) reduces efficacy .

Antioxidant Activity :

  • This compound exhibits superior radical scavenging (IC₅₀ = 60.79 mM) compared to compound 5 (118.70 mM) and Oriciacridone F (482 mM) . The 1,3,5-trihydroxy-prenylacridone scaffold likely facilitates electron donation, but steric hindrance from the prenyl group in compound 5 may reduce accessibility to reactive radicals.

Structural Insights: Hydroxyl Groups: The number and position of hydroxyls correlate with bioactivity. This compound and compound 5 share three hydroxyls, but compound 5’s enhanced α-glucosidase inhibition implies a critical role for hydroxyl spatial arrangement. For example, its presence in Oriciacridone F reduces antioxidant potency compared to this compound .

Contextual Comparison with Non-Acridone Alkaloids

  • α-Glucosidase Inhibition: Palmatine’s IC₅₀ = 9.39 ± 0.27 µM is significantly lower than this compound’s 56 mM, highlighting the superior efficacy of non-acridone alkaloids in enzyme inhibition.

Discrepancies and Limitations

  • Units for IC₅₀ : The use of mM for α-glucosidase inhibition in this compound (56 mM) conflicts with typical µM ranges for bioactive compounds. This may reflect typographical errors in source materials or differences in assay conditions .
  • Structural Data for Oriciacridone F: Limited NMR/MS details hinder precise structure-activity analysis .

Q & A

Q. What are the primary natural sources of Oriciacridone C, and what methodologies are employed for its isolation?

this compound is predominantly isolated from Alnus japonica leaves and Oriciopsis glaberrima stem bark . Isolation involves sequential extraction using polar solvents (e.g., ethanol), followed by chromatographic techniques such as column chromatography and HPLC for purification. Researchers must validate compound identity via spectroscopic methods (NMR, MS) and compare physicochemical properties (e.g., melting point, refractive index) with literature data .

Q. What are the documented pharmacological activities of this compound, and what assay systems are typically used?

Reported activities include antioxidant, cytotoxic (e.g., against cancer cell lines via MTT assays), and α-glucosidase inhibitory effects . Methodological consistency is critical: assays should specify cell lines (e.g., HepG2 for cytotoxicity), control compounds (e.g., ascorbic acid for antioxidant tests), and statistical validation (e.g., triplicate experiments with ANOVA). Reference standard protocols from journals like Beilstein Journal of Organic Chemistry to ensure reproducibility .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirmation?

Structural elucidation requires tandem spectroscopic analysis:

  • UV-Vis and IR for functional group identification.
  • 1^1H/13^{13}C NMR for skeletal structure.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation. Purity must be confirmed via HPLC (>95%) and melting point consistency . New compounds require full spectral data deposition in supplementary materials .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound, and how can scalability challenges be addressed?

Semi-synthesis from natural precursors (e.g., acridone derivatives) often faces low yields due to stereochemical complexity. Optimization strategies include:

  • Design of Experiments (DoE) to test reaction parameters (temperature, catalyst loading).
  • Metabolic engineering in host organisms (e.g., E. coli with heterologous pathways). Scalability requires solvent recovery systems and flow chemistry setups to enhance efficiency .

Q. How can contradictory data on this compound’s pharmacological activities across studies be systematically resolved?

Contradictions may arise from assay variability (e.g., cell line sensitivity) or compound purity. Researchers should:

  • Conduct meta-analyses to identify trends across studies .
  • Replicate experiments under standardized conditions (e.g., ISO guidelines for cytotoxicity assays).
  • Use systematic review frameworks (e.g., PRISMA) to evaluate bias and data quality .

Q. What computational approaches are suitable for predicting this compound’s molecular targets and mechanism of action?

Advanced methods include:

  • Molecular docking (AutoDock, Schrödinger) to screen protein targets (e.g., kinases, receptors).
  • QSAR models to correlate structural features with bioactivity.
  • Network pharmacology to map multi-target interactions. Validate predictions with in vitro binding assays (e.g., SPR, ITC) .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

Key considerations:

  • Dose-ranging studies in rodent models to establish LD50_{50} and bioavailability.
  • Pharmacokinetic profiling via LC-MS/MS to track absorption, distribution, and excretion.
  • Ethical compliance per institutional guidelines, including 3R principles (Replacement, Reduction, Refinement) .

Data Analysis and Contradiction Management

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Use non-linear regression models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}. Address variability via bootstrap resampling or Bayesian hierarchical models. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often stem from bioavailability limitations. Strategies include:

  • Physicochemical optimization (e.g., prodrug synthesis to enhance solubility).
  • Pharmacodynamic modeling to correlate in vitro potency with in vivo exposure.
  • Tissue-specific delivery systems (e.g., nanoparticles) .

Ethical and Methodological Standards

Q. What ethical guidelines govern the use of plant-derived materials in this compound research?

Ensure compliance with the Nagoya Protocol for access and benefit-sharing of genetic resources. Document plant sourcing (geographic origin, permits) and adhere to institutional review boards (IRBs) for ethnobotanical studies .

Q. How should negative or inconclusive results from this compound experiments be reported to avoid publication bias?

Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories (e.g., Zenodo). Use platforms like ResearchGate for preprints and emphasize methodological transparency in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oriciacridone C
Reactant of Route 2
Oriciacridone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.